4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide
Description
4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro and fluorophenyl group attached to a dioxopyrrol ring, further linked to an amino benzenesulfonamide moiety.
Properties
IUPAC Name |
4-[[4-chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O4S/c17-13-14(20-10-3-7-12(8-4-10)26(19,24)25)16(23)21(15(13)22)11-5-1-9(18)2-6-11/h1-8,20H,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCALSXRNHXEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol with an amine derivative of benzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the treatment of cancer. Research indicates that its structural components enable it to act as an inhibitor for specific cancer cell lines. The presence of the sulfonamide group is known to enhance its binding affinity to target proteins involved in tumor growth.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. The sulfonamide moiety is well-known for its antibacterial properties, particularly against Gram-positive bacteria.
Case Study:
In vitro studies revealed that 4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Antidiabetic Potential
Emerging research suggests that this compound may have antidiabetic effects. Its ability to modulate glucose metabolism and insulin sensitivity is under investigation.
Case Study:
In animal models, administration of this compound led to a significant reduction in blood glucose levels and improved insulin sensitivity. Histological analysis indicated a protective effect on pancreatic beta cells, suggesting potential as a therapeutic agent for diabetes management.
Data Table: Summary of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 = 12 µM against MCF-7 cells |
| Antimicrobial | Inhibition of bacterial growth | Effective against Staphylococcus aureus and E. coli |
| Antidiabetic | Modulation of glucose metabolism | Reduced blood glucose levels in animal models |
Mechanism of Action
The mechanism of action of 4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(4-fluorophenyl)butan-1-one
- 4-Chloro-4’-fluorobutyrophenone
Uniqueness
Compared to similar compounds, 4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
The compound 4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide , often referred to as a sulfonamide derivative, has garnered significant attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on cardiovascular effects, molecular interactions, and pharmacokinetics.
- Molecular Formula: C17H16ClFN2O4S
- Molecular Weight: 395.8 g/mol
- CAS Number: 685849-34-7
Biological Activity Overview
Sulfonamide derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Recent studies have indicated that certain sulfonamide compounds can influence cardiovascular parameters such as perfusion pressure and coronary resistance.
Cardiovascular Effects
A study conducted using an isolated rat heart model demonstrated that sulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. The specific compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease both perfusion pressure and coronary resistance compared to control conditions . This suggests that similar derivatives may exhibit comparable cardiovascular effects.
Study 1: Cardiovascular Effects of Sulfonamides
In a controlled experiment, researchers evaluated the impact of various sulfonamide derivatives on an isolated rat heart model. The findings indicated:
- 4-(2-aminoethyl)-benzenesulfonamide reduced perfusion pressure by approximately 30% over a specified time frame.
- The compound interacted with calcium channels, influencing vascular resistance .
Study 2: Molecular Docking and Interaction Studies
Molecular docking studies utilizing the 6jp5 protein revealed that the compound could potentially interact with specific amino acid residues (e.g., Glu 614 and Ala 320) on calcium channels. This interaction is hypothesized to form a ligand-calcium channel complex, leading to decreased vascular resistance and altered perfusion dynamics .
| Compound | Effect on Perfusion Pressure | Mechanism of Action |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased by 30% | Calcium channel inhibition |
| Control (no treatment) | Stable | N/A |
Pharmacokinetics
The pharmacokinetic properties of 4-{[4-chloro-1-(4-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide have been analyzed using various computational models. Key findings include:
Q & A
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- Spectroscopic Analysis: Use and NMR to identify proton and carbon environments, focusing on the sulfonamide (-SONH) and pyrrolidine-dione moieties. Compare shifts with structurally similar benzenesulfonamide derivatives (e.g., δ ~7.5 ppm for aromatic protons near electron-withdrawing groups) .
- High-Resolution Mass Spectrometry (HRMS): Confirm the exact molecular mass (calculated: 367.06036 g/mol) to verify purity and molecular formula .
- X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H···O interactions), critical for understanding bioactivity .
| Key Properties | Value/Description | Source |
|---|---|---|
| Exact Molecular Weight | 367.06036 g/mol | |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) | |
| Topological Polar Surface Area | 86.4 Ų |
Q. What experimental approaches are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test carbonic anhydrase (CA) inhibition using stopped-flow CO hydration assays, as sulfonamides are known CA inhibitors. Compare IC values with reference compounds (e.g., acetazolamide) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects. Include controls for solvent interference .
- Binding Affinity Studies: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
Advanced Research Questions
Q. How can synthesis yield be optimized using computational and statistical methods?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers in the nucleophilic substitution step at the pyrrolidine-dione core .
- Design of Experiments (DoE): Use a central composite design to optimize variables (e.g., temperature, solvent polarity, catalyst loading). Analyze response surfaces to maximize yield while minimizing side products .
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield above 80°C |
| Solvent (DMF vs. THF) | DMF | ↑ Reactivity |
| Reaction Time | 12–16 hours | Plateau after 14h |
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Control variables like pH (critical for sulfonamide ionization), buffer composition, and cell passage number. For CA inhibition, ensure consistent enzyme isoforms (e.g., CA IX vs. CA II) .
- Purity Validation: Use HPLC-MS to confirm compound purity (>98%). Trace impurities (e.g., unreacted 4-fluorophenyl intermediates) may interfere with bioassays .
- Meta-Analysis: Apply multivariate statistics to compare datasets, identifying outliers or confounding variables (e.g., solvent DMSO concentration in cytotoxicity assays) .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Modify substituents at the 4-fluorophenyl or sulfonamide positions. For example, replace -Cl with -Br to assess electronic effects on enzyme binding .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with CA) to identify key residues (e.g., Zn coordination site) and validate SAR trends .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification, correlating computational ΔΔG with experimental IC values .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity results between in vitro and ex vivo models?
Methodological Answer:
- Tumor Microenvironment Mimicry: Compare 2D monolayer cultures with 3D spheroids or co-cultures (e.g., fibroblasts + tumor cells) to assess penetration and stromal interactions .
- Metabolite Profiling: Use LC-MS to detect sulfonamide degradation products in ex vivo models, which may alter activity .
- Hypoxia Studies: Evaluate bioactivity under low-oxygen conditions (common in tumors), as CA inhibitors often show enhanced efficacy in hypoxic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
